Cyclo(RGDyK) belongs to a class of cyclic peptides known for their structural stability and bioactivity. It is classified as an integrin antagonist, specifically targeting the alpha V beta 3 integrin. This classification is essential for understanding its application in therapeutic and diagnostic contexts, particularly in cancer treatment and imaging.
The synthesis of Cyclo(RGDyK) can be achieved through various methodologies, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The synthesis often requires careful control of reaction conditions to avoid side reactions that could lead to undesired products. For instance, a common strategy involves using protecting groups that are selectively removed during synthesis to ensure that only desired functional groups participate in cyclization.
Cyclo(RGDyK) features a cyclic structure formed by linking the N-terminus and C-terminus of the peptide sequence. The core sequence consists of arginine (R), glycine (G), aspartic acid (D), and a lysine (K) residue, which contributes to its binding affinity.
The molecular formula for Cyclo(RGDyK) is C₁₃H₁₈N₄O₄, with a molecular weight of approximately 298.31 g/mol. Its three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) or X-ray crystallography, revealing insights into its conformational dynamics and interaction with integrins.
Cyclo(RGDyK) undergoes specific chemical reactions primarily related to its binding interactions with integrins. These include:
The binding mechanism involves non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects between Cyclo(RGDyK) and the integrin receptor.
The mechanism of action for Cyclo(RGDyK) involves competitive inhibition of integrin-mediated cell adhesion. By binding to the alpha V beta 3 integrin, it prevents natural ligands from interacting with the receptor, effectively blocking downstream signaling pathways that promote cell migration and proliferation.
Studies have demonstrated that Cyclo(RGDyK) exhibits high specificity towards alpha V beta 3 integrins over other integrin types, making it a valuable tool in targeted therapies.
Cyclo(RGDyK) is typically characterized by its solubility in polar solvents like water and dimethyl sulfoxide (DMSO). It exhibits stability under physiological conditions but may require specific storage conditions to prevent degradation.
The compound is relatively stable but can undergo hydrolysis under extreme pH conditions or prolonged exposure to moisture. Its reactivity profile allows for functionalization, enabling its use in various applications such as drug delivery systems.
Cyclo(RGDyK) has several notable applications:
Cyclo(RGDyK) adopts a constrained β-sheet conformation stabilized by a disulfide bridge between terminal cysteine residues. Nuclear magnetic resonance (NMR) studies reveal that the peptide's bowl-shaped topology positions key residues for optimal integrin engagement: the Arg-Gly-Asp (RGD) motif faces outward, while tyrosine (Tyr) and lysine (Lys) side chains form stabilizing electrostatic interactions [8]. This conformation reduces conformational entropy, enhancing binding affinity compared to linear RGD peptides.
Docking simulations with integrin αvβ3 (PDB: 1L5G) demonstrate that Cyclo(RGDyK) occupies the RGD-binding cleft between the αv and β3 subunits. Key interactions include:
Table 1: Structural Parameters of Cyclo(RGDyK)-αvβ3 Binding
Parameter | Value/Interaction | Methodology |
---|---|---|
Binding Affinity (Kd) | 0.6 ± 0.2 nM | Surface Plasmon Resonance |
Key Hydrogen Bonds | Arg-αvAsp224 (2.8 Å), Asp-β3Ser123 (3.1 Å) | Molecular Docking |
Metal Coordination | Asp-β3Mg²⁺ (2.2 Å) | X-ray Crystallography |
Conformational Stability | RMSD 0.34 ± 0.072 Å (NMR ensemble) | NMR Spectroscopy |
The cyclic constraint enables optimal positioning of the RGD motif for simultaneous engagement with both integrin subunits, explaining its 50-fold higher affinity than linear analogs [8].
Cyclo(RGDyK) exhibits nanomolar affinity (Kd = 0.6–5.3 nM) for αvβ3 integrin but demonstrates measurable cross-reactivity with related RGD receptors. Selectivity profiling reveals:
The Tyr-Lys modification in Cyclo(RGDyK) enhances αvβ3 specificity by exploiting a hydrophobic subpocket in the β3 subunit absent in β1 and β5 isoforms. Kinetic analyses reveal biphasic binding: rapid association (kon = 1.2 × 10⁶ M⁻¹s⁻¹) followed by conformational tightening (koff = 7.3 × 10⁻⁴ s⁻¹), indicating induced-fit stabilization [5] [10].
Table 2: Selectivity Profile of Cyclo(RGDyK) Across RGD-Binding Integrins
Integrin Subtype | Kd (nM) | Relative Affinity | Tumor Expression Relevance |
---|---|---|---|
αvβ3 | 0.6 ± 0.2 | 1.0× | Melanoma, glioblastoma, breast cancer |
αvβ5 | 4.8 ± 1.1 | 8.0× lower | Ovarian, pancreatic cancer |
αvβ6 | 310 ± 45 | 517× lower | Colorectal, non-small cell lung cancer |
α5β1 | 21 ± 4.2 | 35× lower | Drug-resistant ovarian cancer |
Cyclo(RGDyK) disrupts pro-angiogenic signaling through three interconnected mechanisms:
In vivo validation: In ossification of posterior longitudinal ligament (OPLL) models, Cyclo(RGDyK) treatment (10 mg/kg) reduced heterotopic bone volume by 62.3% (micro-CT quantification). Immunohistochemistry confirmed concurrent 54.7% decrease in CD31⁺ microvessel density, demonstrating dual osteogenic-angiogenic inhibition [4].
Table 3: Effects of Cyclo(RGDyK) on Angiogenic Signaling Pathways
Pathway Component | Change After Treatment | Functional Consequence |
---|---|---|
FAK phosphorylation | ↓85% (Tyr397 site) | Reduced endothelial cell migration |
ERK1/2 activation | ↓78% (vs. untreated) | Suppressed proliferation signals |
VEGFR2 phosphorylation | ↓63% (Tyr1175 site) | Impaired VEGF responsiveness |
IL-8 secretion | ↓67% (endothelial source) | Diminished tumor cell chemoattraction |
Cyclo(RGDyK) functions as a bimodal competitive antagonist:
This dual mechanism disrupts pathological cell-matrix interactions in tumors:
The competitive inhibition follows classic Michaelis-Menten kinetics, where Cyclo(RGDyK) increases the apparent Km for natural ligands without altering Vmax, confirming pure competition for the binding site [7] [9].
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6